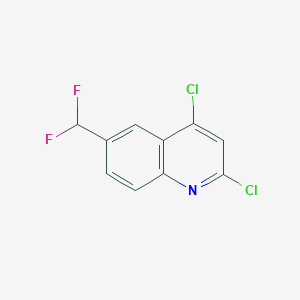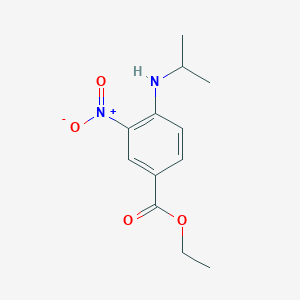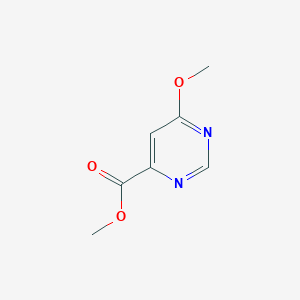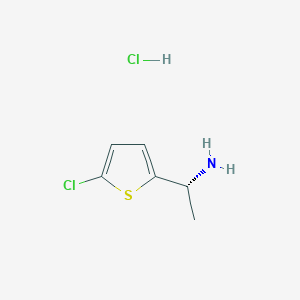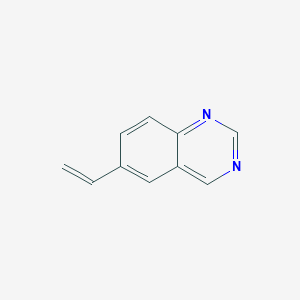
6-Vinylquinazoline
概要
説明
6-Vinylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
作用機序
Target of Action
Quinazoline derivatives, which include 6-vinylquinazoline, have been known to exhibit a broad spectrum of biological activities . These activities suggest that this compound may interact with multiple targets, potentially making it a valuable compound in the development of new drugs or drug candidates .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed pharmacological effects
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biochemical pathways, suggesting that this compound may also interact with multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and would require further investigation.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This suggests that the bioavailability of this compound could be influenced by such factors.
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects
生化学分析
Biochemical Properties
6-Vinylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition affects the phosphorylation process, which is crucial for signal transduction pathways . Additionally, this compound binds to DNA, influencing gene expression and cellular functions.
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of tyrosine kinase enzymes, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular functions. Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinazoline typically involves the reaction of 2-aminobenzonitrile with acetylene derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the vinyl group at the desired position. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium acetate, along with ligands like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more sustainable.
化学反応の分析
Types of Reactions: 6-Vinylquinazoline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form quinazoline-6-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 6-ethylquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazoline-6-carboxaldehyde.
Reduction: 6-Ethylquinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Vinylquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their potential as catalysts and ligands in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
類似化合物との比較
Quinazoline: The parent compound with a similar core structure but without the vinyl group.
6-Methylquinazoline: A derivative with a methyl group at the sixth position instead of a vinyl group.
6-Ethylquinazoline: A derivative with an ethyl group at the sixth position.
Uniqueness of 6-Vinylquinazoline: this compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activities. The vinyl group can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex compounds. Additionally, the presence of the vinyl group can influence the compound’s interaction with biological targets, potentially leading to unique therapeutic properties.
特性
IUPAC Name |
6-ethenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-10-9(5-8)6-11-7-12-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVFRVZXDTVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


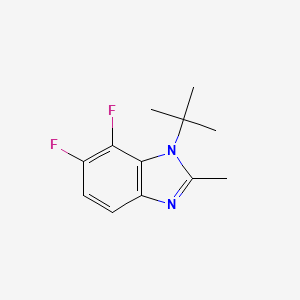

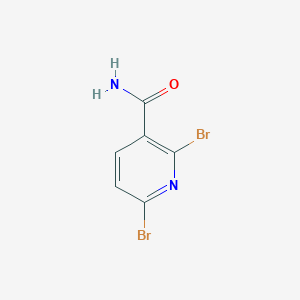
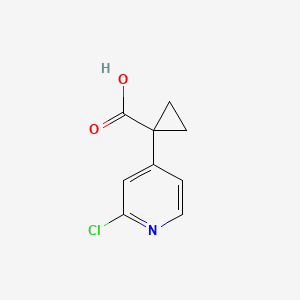

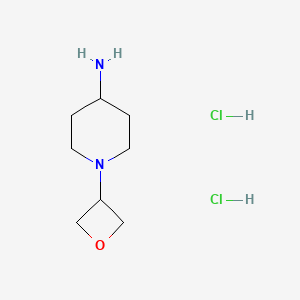
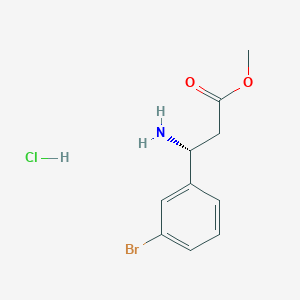

![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
